Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate
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Overview
Description
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate is a complex organic compound with a unique structure that includes bromine, iodine, and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the halogenated quinoline with benzyl chloroformate and 4-methoxybenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or iodine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3-bromoquinolin-2-yl)(4-methoxybenzyl)carbamate
- Benzyl (7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate
- Benzyl (3-bromo-7-chloroquinolin-2-yl)(4-methoxybenzyl)carbamate
Uniqueness
Benzyl (3-bromo-7-iodoquinolin-2-yl)(4-methoxybenzyl)carbamate is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide enhanced properties compared to similar compounds with only one halogen atom.
Properties
Molecular Formula |
C25H20BrIN2O3 |
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Molecular Weight |
603.2 g/mol |
IUPAC Name |
benzyl N-(3-bromo-7-iodoquinolin-2-yl)-N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C25H20BrIN2O3/c1-31-21-11-7-17(8-12-21)15-29(25(30)32-16-18-5-3-2-4-6-18)24-22(26)13-19-9-10-20(27)14-23(19)28-24/h2-14H,15-16H2,1H3 |
InChI Key |
IDYSRPNBFCNENT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=C(C=C3C=CC(=CC3=N2)I)Br)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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